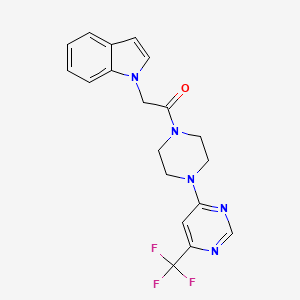![molecular formula C16H24N2O3 B2606183 N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide CAS No. 428827-46-7](/img/structure/B2606183.png)
N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide, also known as PEPA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a selective agonist for the AMPA subtype of glutamate receptors, which are important for synaptic plasticity and memory formation.
Mechanism of Action
N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide acts as a selective agonist for the AMPA subtype of glutamate receptors, which are important for synaptic plasticity and memory formation. It binds to the receptor and activates it, leading to an increase in the flow of ions across the cell membrane and the generation of an action potential. This leads to an increase in synaptic strength and the enhancement of LTP, which is important for memory formation.
Biochemical and Physiological Effects:
This compound has been shown to enhance LTP in the hippocampus, which is a key process in memory formation. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia. This compound has been shown to have a high affinity for the AMPA receptor, and it is selective for this receptor subtype. It has also been shown to have a long half-life in vivo, which makes it a useful tool for studying the AMPA receptor in animal models.
Advantages and Limitations for Lab Experiments
N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide has several advantages for use in lab experiments. It is a selective agonist for the AMPA subtype of glutamate receptors, which allows for specific targeting of this receptor subtype. It has a long half-life in vivo, which makes it a useful tool for studying the AMPA receptor in animal models. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and there is still much that is unknown about its effects on the brain and body. It is also difficult to synthesize, which can limit its availability for use in experiments.
Future Directions
There are several future directions for research on N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its effects on synaptic plasticity and memory formation, and how it can be used to enhance these processes. Additionally, there is still much that is unknown about the mechanism of action of this compound, and further research is needed to fully understand its effects on the brain and body. Overall, this compound is a promising compound for use in scientific research, and there is much potential for future discoveries in this area.
Synthesis Methods
N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide can be synthesized using a multi-step process involving the reaction of several different chemicals. The first step involves the reaction of 1-phenylethylamine with propylene oxide to form N-(1-phenylethyl)propyleneimine. This intermediate is then reacted with 3-chloropropylisobutyl ether to form this compound, or this compound.
Scientific Research Applications
N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and drug discovery. It is a selective agonist for the AMPA subtype of glutamate receptors, which are important for synaptic plasticity and memory formation. This compound has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a key process in memory formation. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
N'-(1-phenylethyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12(2)21-11-7-10-17-15(19)16(20)18-13(3)14-8-5-4-6-9-14/h4-6,8-9,12-13H,7,10-11H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBICCCFAXRITKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NC(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-Methyl-1,2-oxazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2606104.png)
![1-(4-Tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2606105.png)

![1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B2606111.png)
![3-chloro-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2606112.png)
![Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2606114.png)


![1-(4-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B2606120.png)
![2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine](/img/structure/B2606121.png)

![5-((2-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2606123.png)